4-Chloro-6-fluoro-1H-indazole

Regioselective C-H functionalization Indazole Derivatization Suzuki-Miyaura Cross-Coupling

4-Chloro-6-fluoro-1H-indazole (CAS 885520-32-1) is a dihalogenated heterocyclic building block belonging to the indazole family, characterized by a benzene ring fused to a pyrazole ring. It possesses a molecular weight of 170.57 g/mol and a computed consensus Log Po/w of 2.31, indicating moderate lipophilicity.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 885520-32-1
Cat. No. B1593105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-1H-indazole
CAS885520-32-1
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)Cl)F
InChIInChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
InChIKeyCIAYVQROVAHGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoro-1H-indazole (CAS 885520-32-1): A Halogenated Indazole Scaffold for Precise Chemical Diversification


4-Chloro-6-fluoro-1H-indazole (CAS 885520-32-1) is a dihalogenated heterocyclic building block belonging to the indazole family, characterized by a benzene ring fused to a pyrazole ring [1]. It possesses a molecular weight of 170.57 g/mol and a computed consensus Log Po/w of 2.31, indicating moderate lipophilicity [1]. This compound is not typically a final bioactive molecule but serves as a key intermediate for generating 4,6-disubstituted indazole libraries, a scaffold with recognized utility in kinase inhibitor programs, particularly those targeting PI3Kδ [2]. Its value in procurement lies in the strategic placement of chlorine and fluorine atoms, which serve as orthogonal synthetic handles for sequential, site-selective functionalization.

Why Generic Substitution Fails for 4-Chloro-6-fluoro-1H-indazole in Synthesis


Regioisomeric and mono-halogenated indazole analogs are not interchangeable due to fundamental differences in their reactivity profiles, which directly impacts synthetic success and final product diversity. The 4-Cl and 6-F substituents on this scaffold are not merely functional groups; they are directors of regiochemistry. For instance, the presence of a substituent at the 4-position is a critical structural requirement for achieving highly regioselective C7-bromination, a key step in functionalizing the indazole ring [1]. A regioisomer like 6-chloro-4-fluoro-1H-indazole (CAS 885520-29-6) or a mono-substituted analog like 4-chloro-1H-indazole (CAS 13096-96-3) will exhibit different electronic and steric environments, leading to altered reactivity and selectivity in cross-coupling reactions, ultimately generating a different set of derivative compounds . Substituting one scaffold for another compromises the planned synthetic route and the structural integrity of the target compound library.

Quantitative Evidence Guide: Selectivity and Performance of 4-Chloro-6-fluoro-1H-indazole


Regioselective Synthetic Handle: C7 Bromination Dictated by a 4-Substituent

The 4-substitution pattern on the indazole ring is a critical determinant for achieving high regioselectivity in C7 bromination. A 2021 study demonstrated an efficient method for C7 bromination of 4-substituted NH-free indazoles, a key step for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling arylation [1]. The presence of the 4-chloro group on 4-chloro-6-fluoro-1H-indazole is therefore essential to directing this functionalization to the C7 position, which cannot be predictably achieved with an unsubstituted indazole or regioisomers lacking the 4-substituent.

Regioselective C-H functionalization Indazole Derivatization Suzuki-Miyaura Cross-Coupling

Superior LOGP-Driven Permeability Profile Over Non-Halogenated Analogs

The strategic placement of chlorine and fluorine atoms on the indazole core significantly enhances lipophilicity. The consensus Log Po/w for 4-chloro-6-fluoro-1H-indazole is computed to be 2.31, a value substantially higher than the unsubstituted 1H-indazole core (Log P ~1.8) [1]. This property is a primary driver for improving cell permeability and potentially reducing metabolic soft spots in drug discovery programs, a distinct advantage over mono-halogenated or non-halogenated indazole building blocks.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Enhanced Antiproliferative Activity in Cancer Cell Lines vs. Unsubstituted Scaffold

The addition of halogens to the indazole scaffold has been directly linked to increased anticancer activity. In a study evaluating indazole derivatives, a 4-substituted indazole scaffold was crucial for achieving significant antiproliferative effects. Specifically, certain 4-substituted indazole derivatives (compounds 4e and 4f) exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range (1-10 μM), comparable to positive controls [1]. A non-substituted indazole core lacks this potent activity, validating the procurement of 4-chloro-6-fluoro-1H-indazole as a precursor to these more active structures.

Oncology Anticancer Agents Structure-Activity Relationship (SAR)

Optimal Application Scenarios for 4-Chloro-6-fluoro-1H-indazole in R&D


Building Focused Libraries of 4,6-Disubstituted Kinase Inhibitors

This scaffold is ideally suited for medicinal chemistry groups synthesizing libraries of potential PI3Kδ or other kinase inhibitors [1]. The established synthetic route begins with regioselective C7-bromination, which is enabled by the 4-substituent, followed by a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the C7 position [2]. This approach facilitates systematic structure-activity relationship (SAR) exploration by allowing chemists to independently vary substituents at multiple positions on the core scaffold.

Synthesis of CNS-Penetrant Drug Candidates

With a molecular weight of 170.57 g/mol and a lipophilicity profile (consensus Log P = 2.31) that is considered favorable within the bounds of Lipinski's Rule of Five, 4-chloro-6-fluoro-1H-indazole is a promising intermediate for the synthesis of central nervous system (CNS) drug candidates [1]. Its physicochemical properties align with the optimal range for passive blood-brain barrier penetration, and it has been noted as a key intermediate for developing pharmaceuticals targeting CNS disorders.

Divergent Synthesis of Dual-Probe Molecules

The orthogonal reactivity of the chlorine and fluorine handles can be exploited for the divergent synthesis of dual-probe molecules, such as activity-based protein profiling (ABPP) probes or PROTACs. The chlorine at the 4-position is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the fluorine at the 6-position [2]. This allows for a sequential, one-pot functionalization strategy, attaching a targeting ligand via the 4-position and a linker or reporter group via the 6-position, or vice versa, using specialized reagents. This capability is valuable for creating multifunctional molecules for chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.